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Compound of Interest

Compound Name: NBD-F

Cat. No.: B134193 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a fluorogenic reagent widely used for derivatizing

primary and secondary amines in proteins, peptides, and other biomolecules.[1][2] NBD-F itself

is not fluorescent, but upon reaction with an amine, it forms a highly fluorescent adduct with

excitation and emission maxima in the visible range, making it a valuable tool for various

detection and analysis applications.[3][4] The resulting NBD-labeled proteins can be detected

with an excitation wavelength of approximately 470 nm and an emission wavelength of around

530 nm.[2][5][6]

This guide provides a comprehensive, step-by-step protocol for labeling proteins with NBD-F,

including reagent preparation, reaction optimization, purification of the conjugate, and

determination of the degree of labeling. NBD-F is noted for being significantly more reactive

than its chloro-analog, NBD-Cl, reacting with amines under mild conditions.[4][7]

Quantitative Data Summary
The efficiency of the NBD-F labeling reaction is dependent on several key parameters. The

following table summarizes the typical quantitative data and reaction conditions for successful

protein labeling.
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Parameter Value / Range Notes

NBD-F Molar Mass 183.10 g/mol

Excitation Wavelength (λex) ~465 - 470 nm
For the NBD-amine adduct.[2]

[3][5]

Emission Wavelength (λem) ~530 - 535 nm
For the NBD-amine adduct.[2]

[3][5]

Reaction pH 8.0 - 9.0

A weak basic solution is

required for the reaction.[4][5]

[6]

Reaction Temperature 25°C - 60°C

Higher temperatures (e.g.,

60°C) can significantly shorten

reaction times.[1][5]

Reaction Time 1 minute - 2 hours
Dependent on temperature

and protein reactivity.[5][8]

Dye:Protein Molar Ratio 5:1 to 20:1

The optimal ratio should be

determined empirically for

each protein.[8]

Solvents DMSO, DMF, Acetonitrile

NBD-F is typically dissolved in

an organic solvent before

being added to the aqueous

protein solution.[3][4][7]

Reaction Mechanism and Experimental Workflow
The labeling reaction involves a nucleophilic aromatic substitution where a primary or

secondary amine on the protein (e.g., the N-terminal alpha-amino group or the epsilon-amino

group of a lysine residue) attacks the electron-deficient aromatic ring of NBD-F, displacing the

fluoride ion.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/4-Fluoro-7-nitrobenzofurazan
https://www.chemodex.com/products/nbd-f/
https://www.dojindo.com/products/N020/
https://en.wikipedia.org/wiki/4-Fluoro-7-nitrobenzofurazan
https://www.chemodex.com/products/nbd-f/
https://www.dojindo.com/products/N020/
https://www.interchim.fr/ft/4/46540A.pdf
https://www.dojindo.com/products/N020/
https://www.tcichemicals.com/OP/en/p/A5593
https://www.medchemexpress.com/NBD-F.html
https://www.dojindo.com/products/N020/
https://www.dojindo.com/products/N020/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_Proteins_with_6_Amino_5_Nitrocoumarin.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorescent_Labeling_of_Proteins_with_6_Amino_5_Nitrocoumarin.pdf
https://www.chemodex.com/products/nbd-f/
https://www.interchim.fr/ft/4/46540A.pdf
https://www.aatbio.com/products/nbd-f-4-fluoro-7-nitrobenzofurazan-cas-29270-56-2
https://www.benchchem.com/product/b134193?utm_src=pdf-body
https://www.medchemexpress.com/NBD-F.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein-NH₂

+ Nucleophilic
Attack

NBD-F

Protein-NH-NBD
(Fluorescent)

pH 8.0 - 9.0
25-60°C

+

H⁺ + F⁻

Click to download full resolution via product page

Caption: Reaction of NBD-F with a primary amine on a protein.

The overall workflow for protein labeling with NBD-F involves preparing the necessary

reagents, performing the labeling reaction, and purifying the resulting fluorescently-labeled

protein conjugate.
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1. Prepare Protein Solution
(Amine-free buffer, pH 8.0-9.0)

3. Perform Labeling Reaction
(Add NBD-F to protein, incubate)

2. Prepare NBD-F Stock Solution
(e.g., 10 mM in DMSO)

4. Stop Reaction (Optional)
(e.g., add hydroxylamine)

5. Purify Labeled Protein
(Size-Exclusion Chromatography

or Dialysis)

6. Characterize Conjugate
(Determine concentration and

Degree of Labeling)

Click to download full resolution via product page

Caption: General workflow for NBD-F protein labeling and purification.

Experimental Protocols
This section provides a detailed methodology for labeling a protein with NBD-F.

Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or

0.1 M sodium bicarbonate).

4-Fluoro-7-nitrobenzofurazan (NBD-F).

Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.0-9.0.[5]
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Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing (e.g., 10

kDa MWCO).[8]

Spectrophotometer (UV-Vis).

Protein Solution:

Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction

buffer.[8]

Ensure the buffer is free from primary amines (e.g., Tris) or ammonia, as these will

compete with the protein for reaction with NBD-F.[8]

NBD-F Stock Solution:

Prepare a 10-20 mM stock solution of NBD-F in anhydrous DMSO or acetonitrile.[8] For

example, to make a 10 mM solution, dissolve 1.83 mg of NBD-F in 1 mL of DMSO.

Caution: NBD-F is moisture-sensitive and should be stored protected from light.[3][4]

Prepare the stock solution immediately before use.

Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated

amount of NBD-F stock solution to achieve the desired dye:protein molar ratio (typically

between 5:1 and 20:1).[8]

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for a shorter

duration (e.g., 7-10 minutes) at a higher temperature (e.g., 60°C), protected from light.[1][8]

The optimal time and temperature should be determined empirically.

Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule

with a primary amine (e.g., hydroxylamine or Tris buffer) to quench the excess NBD-F.

However, this is often unnecessary as the subsequent purification step will remove

unreacted dye.

It is crucial to separate the NBD-F-labeled protein from unreacted NBD-F and any hydrolyzed

dye.
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Size-Exclusion Chromatography (Recommended):

Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer

(e.g., PBS, pH 7.4).

Apply the reaction mixture directly to the column.

Elute the protein conjugate with the storage buffer. The labeled protein, being larger, will

elute first, while the smaller, unreacted dye molecules will be retained longer and elute

later.[8]

Collect the fractions and identify the protein-containing fractions by their yellow-orange

color and by measuring absorbance at 280 nm.

Dialysis:

Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular

weight cutoff (MWCO).

Dialyze against a large volume of storage buffer (e.g., 1L of PBS) at 4°C for several hours

to overnight.

Perform at least two to three buffer changes to ensure complete removal of free dye.[8]

After purification, determine the protein concentration and the degree of labeling (DOL), which

is the average number of dye molecules conjugated to each protein molecule.

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm

(A₂₈₀) and at the excitation maximum of NBD, ~470 nm (A₄₇₀).

Calculate Protein Concentration:

First, calculate the correction factor (CF) for the NBD dye's contribution to the absorbance

at 280 nm. CF = (A₂₈₀ of NBD) / (A₄₇₀ of NBD). This is typically around 0.11 for similar

dyes.[9]

Protein Concentration (M) = [A₂₈₀ - (A₄₇₀ x CF)] / ε_protein
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ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Calculate Degree of Labeling (DOL):

DOL = A₄₇₀ / (ε_dye x Protein Concentration (M))

ε_dye is the molar extinction coefficient of NBD-F at its absorption maximum (~13,000

M⁻¹cm⁻¹ is a reasonable estimate, but should be confirmed with the supplier's data).

An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to protein

aggregation or loss of biological activity.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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